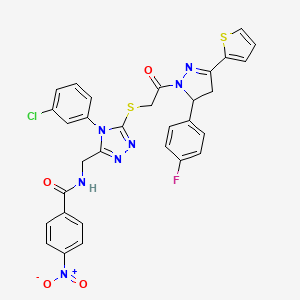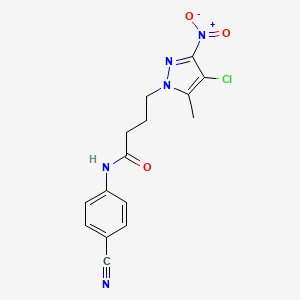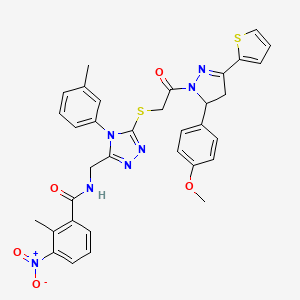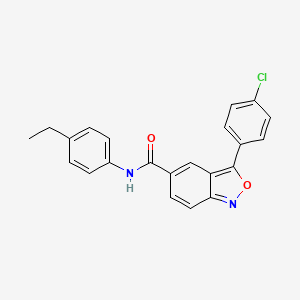![molecular formula C22H17ClN2O3 B11454661 2-(2-chlorophenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11454661.png)
2-(2-chlorophenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenoxy group and a benzoxazole moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-(2-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 3-(6-methyl-1,3-benzoxazol-2-yl)aniline under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenoxy derivatives.
Scientific Research Applications
2-(2-chlorophenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)acetamide: Lacks the benzoxazole moiety, resulting in different properties and applications.
N-(3-(6-methyl-1,3-benzoxazol-2-yl)phenyl)acetamide: Does not contain the chlorophenoxy group, leading to variations in reactivity and biological activity.
Uniqueness
2-(2-chlorophenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is unique due to the presence of both the chlorophenoxy and benzoxazole groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research.
Properties
Molecular Formula |
C22H17ClN2O3 |
|---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C22H17ClN2O3/c1-14-9-10-18-20(11-14)28-22(25-18)15-5-4-6-16(12-15)24-21(26)13-27-19-8-3-2-7-17(19)23/h2-12H,13H2,1H3,(H,24,26) |
InChI Key |
IVMZCJCQIUVSGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3-Chlorophenyl)-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11454590.png)


![2-(5-{[(4-Fluorophenyl)methyl]amino}-1,2,3,4-tetrazol-1-yl)ethanol](/img/structure/B11454606.png)
![2-[(2-fluorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11454614.png)
![N-{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}butanamide](/img/structure/B11454616.png)


![4-tert-butyl-N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11454637.png)
![N-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B11454638.png)
![N-(2-ethyl-6-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11454640.png)
![1-(tert-butyl)-4-(3,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-4,4a,5,8-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one](/img/structure/B11454646.png)
![2-Methoxyethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11454647.png)
![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)propanamide](/img/structure/B11454654.png)
